3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile
Description
3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile is a nitrile derivative featuring a propanenitrile backbone substituted with an amino group and a 2-chloro-4-methylphenyl ring at the 3-position. Its molecular formula is C₁₀H₁₁ClN₂, yielding a molecular weight of 194.45 g/mol.
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-amino-3-(2-chloro-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3 |
InChI Key |
YQOPGVQVXZXWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC#N)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile typically involves the reaction of 2-chloro-4-methylbenzaldehyde with a suitable amine and a nitrile source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Addition: The nitrile group can participate in addition reactions with reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but may include substituted aromatic compounds, amines, and alcohols .
Scientific Research Applications
3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The amino group can form hydrogen bonds with biomolecules, while the chloro-substituted aromatic ring can participate in hydrophobic interactions. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile with two closely related derivatives:
Key Observations:
Substituent Effects: The 2-chloro-4-methylphenyl group in the target compound introduces steric bulk from the methyl group and electron-withdrawing effects from chlorine. This contrasts with the 4-chloro-2-fluorophenyl group in ’s compound, where fluorine’s electronegativity may enhance polarity and reactivity .
Molecular Weight :
- The target compound has the lowest molecular weight (194.45 g/mol) due to its methyl substituent (lighter than fluorine or methoxy groups in analogs).
Stereochemistry :
- Both analogs in and specify stereochemistry (S and R configurations), which can significantly influence biological activity and synthetic pathways. The target compound’s stereochemical profile remains unspecified but may exist as a racemic mixture.
Biological Activity
3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile is an aminonitrile compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chiral center, which may influence its interactions with biological targets, leading to diverse pharmacological effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀ClN
- Molecular Weight : Approximately 181.64 g/mol
- Functional Groups : Amino group (-NH₂), nitrile group (-C≡N), and a chlorinated aromatic ring.
1. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have indicated effectiveness against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
2. Anticancer Activity
Research has shown that this compound may possess anticancer properties. In particular, it has been evaluated for its effects on cancer cell lines, demonstrating potential in inhibiting cell proliferation and inducing apoptosis in specific types of cancer cells.
Table 1: Summary of Anticancer Activity
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 12.7 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18.5 | Inhibition of cell proliferation |
3. Enzyme Interaction Studies
The compound has been explored as a biochemical probe to study enzyme-substrate interactions. Its structure suggests potential interactions with various enzymes, which could modulate metabolic pathways and neurotransmission processes.
Case Study 1: Anticancer Efficacy in Animal Models
A study investigated the efficacy of this compound in a mouse model of breast cancer. Mice were treated with varying doses of the compound over four weeks. Results indicated a significant reduction in tumor size compared to the control group, supporting its potential as an anticancer therapeutic.
Case Study 2: Antimicrobial Activity Assessment
In another study, the antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria using disk diffusion methods. The compound showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, hypotheses include:
- Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.
- Modulation of Receptor Activity : Potential interactions with neurotransmitter receptors could influence signaling pathways related to cell growth and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
